molecular formula C17H17F4NO4S B2974336 4-ethoxy-3-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide CAS No. 1351589-07-5

4-ethoxy-3-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide

Cat. No.: B2974336
CAS No.: 1351589-07-5
M. Wt: 407.38
InChI Key: KCEWYOXYSZKJBG-UHFFFAOYSA-N
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Description

4-Ethoxy-3-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a trifluoromethylphenyl-substituted hydroxyethylamine side chain. Its structure combines fluorine and ethoxy substituents on the benzene ring, which may enhance lipophilicity and metabolic stability compared to simpler sulfonamides.

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F4NO4S/c1-2-26-16-8-7-13(9-14(16)18)27(24,25)22-10-15(23)11-3-5-12(6-4-11)17(19,20)21/h3-9,15,22-23H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEWYOXYSZKJBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F4NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide typically involves multiple steps, including the introduction of the ethoxy, fluoro, and trifluoromethyl groups. Common synthetic routes may involve:

    Nucleophilic substitution reactions: to introduce the ethoxy group.

    Electrophilic aromatic substitution: to introduce the fluoro group.

    Sulfonamide formation: through the reaction of an amine with a sulfonyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The ethoxy and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the sulfonamide group would yield an amine.

Scientific Research Applications

4-ethoxy-3-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique functional groups make it useful in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it more effective in its biological activity.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Substituents Receptor Target Selectivity/Efficacy Key Reference
Target Compound : 4-Ethoxy-3-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide Ethoxy (C4), Fluoro (C3), Trifluoromethylphenyl (side chain) Likely beta3-AR (inferred from structural analogues) Unknown (insufficient data) N/A
(R)-N-[4-[2-[[2-Hydroxy-2-(pyridin-3-yl)ethyl]amino]ethyl]phenyl]-4-[4-(4-trifluoromethylphenyl)thiazol-2-yl]benzenesulfonamide Pyridinyl-hydroxyethylamine, Thiazole-trifluoromethylphenyl Human beta3-AR Potent and selective agonist (EC₅₀ < 10 nM at human beta3-AR)
(R)-N-[4-[2-[[2-Hydroxy-2-(pyridin-3-yl)ethyl]amino]ethyl]phenyl]-4-[5-(4-fluorophenyl)amino-[1,2,4]-oxadiazol-3-yl]benzenesulfonamide Oxadiazole-fluorophenyl Human beta3-AR Moderate selectivity; lower metabolic stability vs. thiazole analogues
4-Nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide Nitro (C4), Trifluoromethylphenyl Not specified Lower lipophilicity (predicted logP ~5.3) vs. ethoxy/fluoro derivatives

Key Observations:

  • Substituent Effects : The target compound’s ethoxy and fluoro groups may improve membrane permeability compared to nitro-substituted analogues (e.g., 4-nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide) .
  • Receptor Selectivity : Pyridinyl-hydroxyethylamine side chains in related compounds (e.g., ) are critical for beta3-AR binding. The target compound’s trifluoromethylphenyl-hydroxyethyl group may mimic this interaction but requires validation.
  • Species-Specific Efficacy : Beta3-AR agonists like CGP 12177 show reduced efficacy in humans compared to rodents due to receptor polymorphism and lower beta3-AR density . Structural optimization for human beta3-AR is necessary for clinical relevance.

Metabolic Pathways and Stability

Table 2: Metabolic Profiles of Selected Benzenesulfonamides

Compound Major Metabolic Pathways Enzymes Involved Excretion Route Reference
Target Compound Not reported (predicted: CYP3A4-mediated oxidation due to structural similarity) Likely CYP3A4 Unknown N/A
(R)-N-[4-[2-[[2-Hydroxy-2-(pyridin-3-yl)ethyl]amino]ethyl]phenyl]-4-[4-(4-trifluoromethylphenyl)thiazol-2-yl]benzenesulfonamide - N-dealkylation (pyridinyl-hydroxyethyl loss)
- Oxidation to carboxylic acid
- Taurine/isethionic acid conjugation
CYP3A4, amino acid transferases Biliary (Pgp-mediated)
N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide No significant metabolism reported (stable sulfonamide backbone) N/A Renal (unchanged)

Key Observations:

  • Metabolic Stability : The target compound’s ethoxy group may reduce oxidative metabolism compared to pyridinyl-hydroxyethyl derivatives, which undergo rapid CYP3A4-mediated N-dealkylation .
  • Conjugation Pathways: Thiazole-containing analogues form novel isethionic acid conjugates, enhancing water solubility and renal clearance . The target compound lacks this moiety, suggesting alternative elimination routes.

Physicochemical Properties

Table 3: Physical and Chemical Properties

Compound Molecular Weight logP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Reference
Target Compound ~450–500 (estimated) ~4.5–5.5 3 (hydroxy, sulfonamide) 8 (ethoxy, fluoro, sulfonamide) N/A
(R)-N-[4-[2-[[2-Hydroxy-2-(pyridin-3-yl)ethyl]amino]ethyl]phenyl]-4-[4-(4-trifluoromethylphenyl)thiazol-2-yl]benzenesulfonamide 624.697 5.3 3 11
4-Nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide 346.28 5.3 2 8

Key Observations:

  • Hydrogen Bonding : The hydroxyethyl group in the target compound may enhance solubility relative to fully aromatic analogues.

Biological Activity

4-Ethoxy-3-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its efficacy, mechanisms, and potential applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C16H18F3N1O3S1
  • Molecular Weight : 363.38 g/mol

This compound features a sulfonamide group, which is known for its biological significance, particularly in antimicrobial activity.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies. Key findings include:

  • Antimicrobial Properties : The compound has shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, it demonstrated lower Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics, indicating potent antimicrobial efficacy .
  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, with mechanisms involving the modulation of key signaling pathways associated with cell survival and proliferation .

The mechanism through which this compound exerts its biological effects appears to involve:

  • Enzyme Inhibition : The compound inhibits specific enzymes that are crucial for bacterial DNA replication and repair, such as DNA gyrase and topoisomerase IV. This inhibition leads to bacterial cell death, making it a potential candidate for treating bacterial infections .
  • Cell Cycle Arrest : In cancer cells, the compound has been shown to disrupt the cell cycle, leading to increased apoptosis. This effect is likely mediated through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Antibacterial Activity : In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated an MIC value of 0.03 µg/mL against S. aureus, significantly lower than that of conventional antibiotics like ampicillin .
  • Cancer Cell Line Testing : A study involving FaDu hypopharyngeal tumor cells revealed that the compound exhibited cytotoxic effects with an IC50 value of 12 µM, suggesting its potential as an anticancer agent .

Data Tables

Biological ActivityTest Organism/Cell LineMIC/IC50 ValueReference
AntibacterialStaphylococcus aureus0.03 µg/mL
AntibacterialEscherichia coli0.06 µg/mL
AnticancerFaDu Cells12 µM

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